Bis(phthaliMidylpropyl)aMine

Description

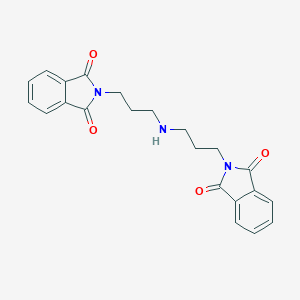

Structure

3D Structure

Properties

IUPAC Name |

2-[3-[3-(1,3-dioxoisoindol-2-yl)propylamino]propyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c26-19-15-7-1-2-8-16(15)20(27)24(19)13-5-11-23-12-6-14-25-21(28)17-9-3-4-10-18(17)22(25)29/h1-4,7-10,23H,5-6,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFSALSHCXWUKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCNCCCN3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for Bis Phthalimidylpropyl Amine

Established Synthetic Protocols for Bis(phthalimidylpropyl)amine

The traditional synthesis of this compound typically involves well-documented, multi-step reaction sequences that allow for the isolation of key intermediates. These methods provide a reliable, albeit sometimes lengthy, route to the desired compound.

Multistep Reaction Sequences and Intermediate Isolation

A common approach to synthesizing this compound involves the reaction of a suitable amine precursor with phthalic anhydride (B1165640). For instance, the synthesis can be initiated by reacting 3,3'-diaminodipropylamine with phthalic anhydride. This method, while effective, often necessitates careful control of reaction conditions and purification steps to isolate the desired product in high purity.

Another established method involves the reaction of 3,3-diphenylpropylamine (B135516) with 3,3-diphenyl-1-chloropropane in xylene, heated to 120-130°C. prepchem.com After several hours, the reaction mixture is cooled and filtered to remove the 3,3-diphenylpropylamine hydrochloride byproduct. The filtrate then undergoes a series of washes and is dried, with the final product, bis(3,3-diphenylpropyl)amine hydrochloride, being recrystallized from methanol. prepchem.com This multi-step process allows for the isolation of intermediates and byproducts, ensuring the purity of the final compound. prepchem.com

Precursor-Based Synthesis and Reaction Mechanisms

The synthesis of this compound and related structures often relies on precursor-based methods, such as the Gabriel synthesis. libretexts.org This method starts with the deprotonation of phthalimide (B116566) to form a nucleophilic anion. libretexts.org This anion then reacts with an alkyl halide in an SN2 reaction to form an N-alkylated phthalimide. libretexts.org Subsequent hydrolysis yields the primary amine. libretexts.org

Reductive amination is another key precursor-based strategy. pressbooks.pub This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. pressbooks.pub The reaction proceeds through the formation of an imine intermediate, which is then reduced to an amine. libretexts.orgpressbooks.pub The choice of reducing agent, which can include sodium borohydride (B1222165) or hydrogen gas over a nickel catalyst, is crucial for the success of the reaction. libretexts.org

Advanced Catalytic Approaches in this compound Synthesis

To improve efficiency and yield, researchers have explored advanced catalytic approaches for the synthesis of bis-amines, including those structurally related to this compound. These methods often employ transition metal catalysts to facilitate key bond-forming reactions.

Metal-Catalyzed Amination Strategies for Related Bis-Amine Systems

Metal-catalyzed amination reactions, particularly those using palladium, have become a powerful tool for forming C-N bonds. nih.gov The Buchwald-Hartwig amination, for example, is widely used for the synthesis of aryl amines and can be adapted for the creation of bis-amine systems. acs.orgnih.gov This reaction typically involves a palladium catalyst with a phosphine (B1218219) ligand. nih.gov The choice of ligand is critical, as it influences the steric and electronic properties of the catalyst, thereby affecting reaction rates and yields. nih.govacs.orgnih.gov For instance, biaryl phosphine ligands have been shown to be particularly effective, allowing reactions to proceed under mild conditions with low catalyst loadings. nih.gov

Ruthenium-based catalysts have also been developed for the direct amination of alcohols to produce primary amines without the need for hydrogen gas. eurekalert.org These heterogeneous catalysts can operate at relatively low temperatures and have shown high yields in the synthesis of compounds like 2,5-bis(aminomethyl)furan (B21128) (BAMF), a diamine with industrial applications. eurekalert.org

Exploration of Novel Catalytic Systems and Ligand Effects

The development of novel catalytic systems is an active area of research. For instance, cobalt-based catalysts have been used for the allylic C-H amination of olefins, providing a route to complex amines. researchgate.net The ligand plays a crucial role in these systems, influencing the selectivity and efficiency of the reaction. researchgate.net

The effect of ligands on catalytic activity is a key area of study. In palladium-catalyzed aminations, the steric bulk and electron-donating ability of phosphine ligands can promote the formation of the active catalytic species. nih.gov Different ligands, such as BrettPhos and RuPhos, can even alter the rate-limiting step of the reaction. acs.orgnih.gov Understanding these ligand effects allows for the rational design of new and more efficient catalysts for the synthesis of bis-amines and related compounds. acs.orgnih.gov

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. This involves a systematic investigation of various parameters, including solvent, temperature, and catalyst loading.

A known procedure for synthesizing this compound involves reacting phthalic anhydride with a suitable amine precursor. researchgate.net One reported synthesis achieved a yield of 70% without the need for further purification. researchgate.net

In the context of catalytic synthesis, the optimization of reaction conditions is critical. For the synthesis of trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands via Pd-catalyzed amination, a study found that increasing the catalyst loading and using a specific ligand (rac-BINAP) improved the yield and selectivity of the desired product. mdpi.com Further optimization led to yields of up to 90% for certain derivatives. mdpi.com

The table below illustrates the effect of varying reaction conditions on the yield of a Pd-catalyzed amination reaction for the synthesis of a bis(5-(trifluoromethyl)pyridin-2-yl)amine derivative. mdpi.com

Table 1: Optimization of Reaction Conditions for Pd-Catalyzed Amination

| Entry | Catalyst Loading (mol%) | Ligand | Yield of Product 3a (%) | Yield of Product 4a (%) |

|---|---|---|---|---|

| 1 | - | - | - | - |

| 2 | 8/9 | - | 32 | 17 |

| 3 | - | rac-BINAP | - | - |

Data derived from a study on the synthesis of trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands. mdpi.com

Similarly, in the direct reductive amination of 2,5-diformylfuran to produce 2,5-bis(aminomethyl)furan, the choice of catalyst and solvent medium was found to be crucial. Ni-Raney catalysts in a THF-water mixed medium showed promising activity, with an acid-treated catalyst achieving a 42.6% yield under optimal conditions. scirp.org

Table 2: Catalytic Activity in the Reductive Amination of DFF

| Entry | Catalyst | Solvent | Temperature (°C) | H2 Pressure (MPa) | Yield of BAF (%) |

|---|---|---|---|---|---|

| 1 | Ru/C | Ethanol (B145695) | - | - | 0 |

| 2 | Pt/C | 1,4-dioxane | - | - | 0 |

| 3 | Pd/CaCO3 | THF | - | - | 0 |

| - | Acid-treated Ni-Raney | THF-water | - | - | 42.6 |

Data derived from a study on the preparation of 2,5-bis(aminomethyl)furan. scirp.org

These examples highlight the importance of systematically optimizing reaction parameters to achieve the desired outcomes in the synthesis of this compound and related compounds.

Solvent Effects and Temperature Control

The synthesis of the core structure of this compound is typically achieved through a method analogous to the Gabriel synthesis, where a primary amine is reacted with phthalic anhydride to form a phthalimide. In the case of this compound, the starting material is N,N-bis-(3-aminopropyl)amine.

A documented procedure involves the reaction of N,N-bis-(3-aminopropyl)amine with phthalic anhydride in glacial acetic acid. thermofisher.com The solution is heated to reflux for approximately one hour. thermofisher.com Under these conditions, a high yield of 88% has been reported. thermofisher.com The choice of acetic acid as a solvent is crucial; it acts as a medium for the reaction and facilitates the dehydration of the intermediate phthalamic acid to form the stable imide ring. The reflux temperature ensures that the reaction proceeds to completion in a reasonable timeframe.

Following the formation of the this compound backbone, further synthetic modifications, such as N-alkylation of the central secondary amine, introduce additional considerations for solvent and temperature. For instance, the N-alkylation of this compound with various alkyl bromides has been carried out in anhydrous ethanol at reflux temperature. thermofisher.comconicet.gov.ar The use of an anhydrous polar protic solvent like ethanol is suitable for this S_N2 reaction, and the reflux condition provides the necessary activation energy. The reaction times for these alkylations can be lengthy, ranging from 18 to 36 hours, depending on the specific alkyl halide used. thermofisher.comconicet.gov.ar

The choice of solvent in Gabriel-type syntheses and subsequent N-alkylations can significantly influence reaction rates and yields. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often favored for the alkylation of potassium phthalimide as they can accelerate S_N2 reactions. thermofisher.comnumberanalytics.comnrochemistry.com Temperature is also a critical parameter; while higher temperatures can increase the reaction rate, they may also promote side reactions. numberanalytics.com For industrial-scale production, optimizing the balance between reaction time and the formation of impurities is essential.

The table below summarizes the conditions for the subsequent N-alkylation of this compound with various alkyl bromides, illustrating the impact of the substrate on reaction time.

| Alkyl Bromide | Solvent | Base | Temperature | Reaction Time (hours) |

| Ethyl bromide | Anhydrous Ethanol | Anhydrous Sodium Carbonate | Reflux | 18-36 |

| Propyl bromide | Anhydrous Ethanol | Anhydrous Sodium Carbonate | Reflux | 18-36 |

| Butyl bromide | Anhydrous Ethanol | Anhydrous Sodium Carbonate | Reflux | 18-36 |

| Pentyl bromide | Anhydrous Ethanol | Anhydrous Sodium Carbonate | Reflux | 18-36 |

| Hexyl bromide | Anhydrous Ethanol | Anhydrous Sodium Carbonate | Reflux | 18-36 |

| Octyl bromide | Anhydrous Ethanol | Anhydrous Sodium Carbonate | Reflux | 18-36 |

| Decyl bromide | Anhydrous Ethanol | Anhydrous Sodium Carbonate | Reflux | 18-36 |

| Dodecyl bromide | Anhydrous Ethanol | Anhydrous Sodium Carbonate | Reflux | 18-36 |

| Tetradecyl bromide | Anhydrous Ethanol | Anhydrous Sodium Carbonate | Reflux | 18-36 |

| Hexadecyl bromide | Anhydrous Ethanol | Anhydrous Sodium Carbonate | Reflux | 18-36 |

| Octadecyl bromide | Anhydrous Ethanol | Anhydrous Sodium Carbonate | Reflux | 18-36 |

Table based on data from Brycki, B. et al., 2017. thermofisher.comconicet.gov.ar

Scale-Up Considerations and Process Intensification in Compound Production

The transition of the synthesis of this compound from a laboratory scale to industrial production necessitates a focus on process intensification to enhance efficiency, safety, and cost-effectiveness. The traditional batch synthesis, while effective in a lab setting, may present challenges for large-scale manufacturing.

One of the primary considerations for scaling up is the management of reaction conditions. The initial synthesis step involving refluxing acetic acid requires equipment resistant to acidic conditions at high temperatures. thermofisher.com For the subsequent N-alkylation, the long reaction times of 18-36 hours at reflux in ethanol are not ideal for industrial production due to high energy consumption and low reactor throughput. thermofisher.comconicet.gov.ar

Process intensification strategies for similar chemical transformations, such as the Gabriel synthesis, can provide valuable insights. The adoption of continuous flow reactors is a promising approach. numberanalytics.com Flow chemistry offers several advantages over batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety due to smaller reaction volumes at any given time, and the potential for higher throughput. researchgate.net

Microwave-assisted synthesis is another technique for process intensification. Microwave irradiation can significantly reduce reaction times by rapidly and efficiently heating the reaction mixture, which could be particularly beneficial for the lengthy N-alkylation step. numberanalytics.com

The choice of reagents and solvents also has implications for scale-up. While DMF is an excellent solvent for Gabriel-type reactions, its use on a large scale is becoming more restricted due to toxicity concerns. thermofisher.comnumberanalytics.comnrochemistry.com The exploration of greener, more benign solvents is an important aspect of sustainable process development. Furthermore, the use of solid-phase synthesis, where the phthalimide reagent is attached to a polymer resin, could simplify purification processes by allowing for easy separation of the product from reagents and by-products. numberanalytics.com This approach, however, would require a significant redesign of the current synthetic route for this compound.

Finally, a Design of Experiments (DoE) approach can be systematically employed to optimize various reaction parameters simultaneously, leading to a more robust and efficient process for large-scale production. numberanalytics.com This would involve a statistical analysis of the effects of variables such as temperature, solvent composition, reagent concentration, and catalyst loading (if applicable) on the yield and purity of this compound.

Derivatization and Structural Modification Strategies of Bis Phthalimidylpropyl Amine

Functionalization at the Amine Moiety

Post-Synthetic Introduction of Diverse Functional Groups

Post-synthetic modification (PSM) is a powerful technique for introducing a wide array of functionalities onto the core Bis(phthalimidylpropyl)amine structure. nih.gov This approach allows for the late-stage introduction of groups that might not be compatible with the initial synthesis conditions. Techniques such as alkylation, acylation, and reductive amination are commonly employed to attach various substituents to the central nitrogen atom. For instance, reacting this compound with different alkyl halides or acyl chlorides can yield a library of derivatives with varying steric and electronic properties. mdpi.com This method is particularly valuable for creating derivatives with specific functionalities, such as fluorescent tags for imaging applications or reactive handles for further conjugation. thermofisher.com

The introduction of functional groups can also be achieved through click chemistry, a set of biocompatible reactions known for their high efficiency and selectivity. mdpi.com This strategy often involves first introducing a reactive handle, such as an azide (B81097) or alkyne, onto the amine moiety, which can then be selectively reacted with a complementary functional group.

Selective Derivatization Techniques for Primary Amine Functions

While this compound itself contains a secondary amine, the broader context of polyamine chemistry often involves the selective derivatization of primary amines in the presence of secondary amines. mdpi.com This is highly relevant when considering the synthesis of unsymmetrical analogs or when the phthalimide (B116566) groups are removed to liberate the primary amines.

A common strategy involves the use of protecting groups that exhibit selectivity for primary amines. For example, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group can be used for the selective protection of primary amines, allowing for subsequent modification of the secondary amine. mdpi.com Following the derivatization of the secondary amine, the Dde group can be selectively removed to allow for further functionalization of the primary amines.

Modifications of the Phthalimide Scaffolds

The phthalimide groups in this compound serve as protecting groups for the primary amines but also offer opportunities for structural modification to influence the molecule's properties.

Introduction of Substituents on the Aromatic Rings

Substituents can be introduced onto the aromatic rings of the phthalimide moieties to modulate properties such as solubility, electronic character, and intermolecular interactions. This can be achieved by starting with substituted phthalic anhydrides during the initial synthesis of this compound. google.com For example, using an electron-withdrawing or electron-donating group on the phthalic anhydride (B1165640) will result in a this compound derivative with altered electronic properties. These modifications can be critical for applications where the phthalimide group plays an active role, such as in the development of photosensitizers or molecular sensors. mdpi.com

Alterations of the Imide Ring System

The imide ring of the phthalimide group can also be chemically altered. One common modification is the ring-opening of the phthalimide to generate an o-carboxybenzamide derivative. researchgate.net This transformation can be achieved by reacting the phthalimide with nucleophiles like hydrazine. This not only unmasks the primary amine but also introduces a carboxylic acid group, which can be used for further conjugation or to alter the molecule's solubility and binding properties.

Synthesis of Analogs and Homologs for Probing Structure-Activity Relationships (SAR)

The synthesis of a diverse library of analogs and homologs is fundamental to understanding the structure-activity relationships (SAR) of this compound derivatives. gardp.org SAR studies aim to identify which structural features of a molecule are responsible for its biological activity. drugdesign.org

By systematically altering the structure of this compound and evaluating the impact on a specific activity, researchers can build a model of the key pharmacophoric elements. nih.gov This involves creating variations in the length of the propyl chains, the nature of the substituent on the central amine, and the substitution pattern on the phthalimide rings. For instance, synthesizing homologs with shorter or longer alkyl chains between the amine and phthalimide groups can provide insights into the optimal spacer length for a particular biological target.

Coordination Chemistry and Metal Complexation of Bis Phthalimidylpropyl Amine

Ligand Design Principles and Coordination Modes

The design of Bis(phthalimidylpropyl)amine as a ligand is centered on its potential to act as a multidentate chelator, where the arrangement of donor atoms and the steric and electronic nature of the substituents play crucial roles in its interaction with metal ions.

Chelating Properties and Multidentate Coordination Capabilities

This compound is structurally a tripodal amine, possessing three nitrogen atoms that can potentially coordinate to a metal center. nih.gov This arrangement allows it to function as a tridentate ligand, utilizing the central secondary amine and the imide nitrogens or carbonyl oxygens of the two phthalimide (B116566) groups. The flexible propyl chains provide the necessary conformational freedom for the ligand to wrap around a metal ion, forming stable chelate rings. The stability of such complexes is enhanced by the chelate effect, which favors the formation of cyclic structures over coordination by individual monodentate ligands. academie-sciences.fr

The denticity of multidentate amine ligands is a critical factor in their coordination chemistry. academie-sciences.fr Depending on the metal ion's size, preferred coordination number, and geometry, this compound might coordinate in different modes. It can act as a tridentate N,N',N''-donor, creating a cage-like environment around the metal. Alternatively, it may exhibit hypodentate behavior, where not all potential donor atoms bind to the metal center. academie-sciences.fr For instance, it could coordinate in a bidentate fashion, leaving one phthalimide group uncoordinated and available for further interactions. This versatility is a key principle in its design, allowing for the synthesis of complexes with varied structures and properties.

Steric and Electronic Influences of Phthalimide Groups on Coordination

The phthalimide groups are dominant features of the ligand, exerting significant steric and electronic effects that influence its coordination chemistry. researchgate.net

Electronic Influence : The phthalimide group is strongly electron-withdrawing due to the two adjacent carbonyl groups. acs.orguni-hannover.de This inductive effect reduces the electron density on the nearby atoms, including the imide nitrogen. This makes the imide nitrogen a weaker Lewis base compared to the central secondary amine. Consequently, the central amine is expected to be the primary and strongest coordination site. The electron-withdrawing nature of the phthalimide can also influence the reactivity of the coordinated metal center, modulating its electronic properties for applications in catalysis. acs.org Furthermore, the carbonyl oxygens of the phthalimide group can act as alternative donor sites, coordinating to metal ions, particularly hard Lewis acids. sphinxsai.com

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization relies on a suite of spectroscopic and analytical methods to confirm the structure and bonding. nih.govmahendrapublications.com

Complexation with Transition Metals

The synthesis of transition metal complexes with ligands similar to this compound is generally achieved by reacting the ligand with a metal salt, such as a halide or acetate, in a solvent like ethanol (B145695) or methanol. sciencepublishinggroup.comjocpr.com The resulting complexes can be isolated as crystalline solids.

The characterization of these complexes involves several spectroscopic techniques:

Infrared (IR) Spectroscopy : This technique is crucial for determining how the ligand binds to the metal. A shift in the stretching frequency of the C=O bonds of the phthalimide group or the N-H bond of the central amine upon complexation provides evidence of coordination through these functional groups. sphinxsai.commahendrapublications.com

NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand framework in diamagnetic complexes. Changes in the chemical shifts of the propyl chain protons and the aromatic protons of the phthalimide groups upon coordination can elucidate the binding mode in solution. chesci.com

UV-Visible Spectroscopy : The electronic spectra of the complexes provide information about the d-d transitions of the metal ion, which helps in determining the coordination geometry (e.g., octahedral or tetrahedral) around the metal center. nih.govsciencepublishinggroup.com

Mass Spectrometry : This confirms the formation of the complex by identifying the mass-to-charge ratio of the molecular ion or its fragments. chesci.com

Magnetic susceptibility measurements are also used to determine the number of unpaired electrons in paramagnetic complexes, which further supports the assigned geometry. nih.govsciencepublishinggroup.com

Interaction with Main Group and Lanthanide Elements

The versatile donor set of this compound also allows for complexation with main group and lanthanide elements.

Main Group Elements : Tripodal amine ligands are known to form stable complexes with main group elements. nih.gov The synthesis often involves the reaction of the ligand with organometallic or halide precursors of the desired element. The resulting complexes' structures are influenced by the size and Lewis acidity of the main group metal.

Lanthanide Elements : Lanthanide ions (Ln³⁺) are hard Lewis acids and have a strong affinity for oxygen and nitrogen donor ligands. acs.org Tripodal N-donor ligands have been successfully used to form stable lanthanide complexes. acs.orgmdpi.com The synthesis typically involves the reaction of the ligand with a lanthanide salt (e.g., nitrate (B79036) or triflate) in a suitable solvent. acs.org The flexible, tripodal nature of this compound could encapsulate the lanthanide ion, potentially leading to complexes with high coordination numbers (often 8, 9, or 10 for lanthanides), with solvent molecules or counter-ions occupying the remaining coordination sites. acs.org Luminescence spectroscopy is a particularly useful tool for characterizing lanthanide complexes, as many Ln³⁺ ions are luminescent. acs.org

Structural Elucidation of Coordination Compounds

The definitive proof of a coordination compound's structure is obtained through single-crystal X-ray diffraction. While a crystal structure for a metal complex of this compound is not available, the structure of the closely related protonated ligand, bis[2-(1,3-dioxoisoindol-2-yl)ethyl]azanium chloride dihydrate, provides significant insight into the ligand's conformational preferences and non-covalent interactions. nih.govresearchgate.net

In the crystal structure of this ethyl analogue, the central nitrogen atom is protonated, and the molecule crystallizes with a chloride counter-ion and two water molecules. nih.gov The two phthalimide units are not coplanar but are oriented at a dihedral angle of 22.07 (3)°. nih.govresearchgate.net This demonstrates the flexibility of the linkage between the phthalimide groups. The crystal packing is stabilized by a network of hydrogen bonds involving the protonated central amine, water molecules, and the chloride ion. nih.gov Additionally, offset π–π stacking interactions are observed between the phthalimide groups of adjacent molecules, with a centroid-centroid distance of 4.0143 (7) Å. nih.gov These features highlight the types of interactions that are crucial in stabilizing the solid-state structures of complexes derived from this ligand family.

Table 1: Selected Structural Data for Bis[2-(1,3-dioxoisoindol-2-yl)ethyl]azanium chloride dihydrate nih.govresearchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle between Phthalimide Planes | 22.07 (3)° |

| Centroid-Centroid Distance (π–π stacking) | 4.0143 (7) Å |

| Selected Hydrogen Bond Distances (Å) | |

| N2—H2A···Cl1 | 3.120 (2) |

| N2—H2B···O1W | 2.825 (2) |

| O1W—H1WA···Cl1 | 3.208 (2) |

| O1W—H1WB···O4 | 2.842 (2) |

| O2W—H2WA···O2 | 2.864 (2) |

| O2W—H2WB···Cl1 | 3.267 (2) |

Data from the crystal structure of the ethyl analogue provides a model for the propyl compound's expected structural characteristics.

X-ray Crystallographic Analysis of this compound Metal Complexes

Single-crystal X-ray diffraction studies for metal complexes of the parent ligand, this compound, are not prominently documented. However, analysis of its N-alkylated derivatives, such as N,N-bis-(phthalimidopropyl)-N-propylamine and N,N-bis-(phthalimidylpropyl)-N-octylamine, provides critical insight into the ligand's conformational preferences. researchgate.netresearchgate.net These studies reveal that the molecules adopt a folded conformation, which is stabilized by intramolecular C–H⋯O hydrogen bonds. researchgate.netresearchgate.net This inherent folding could influence how the ligand presents its donor atoms to a metal center.

To illustrate the coordination potential of similar structures, the complex formed between a related ligand, N,N′-bis(3-pyridylmethyl)-diphthalic diimide (L²), and mercury(II) iodide offers a valuable analogue. In the resulting supramolecular coordination polymer, [HgI₂(L²)]∞, the ligand acts as a bis-monodentate linker, coordinating to the mercury centers via its pyridyl nitrogen atoms to form one-dimensional zigzag chains. mdpi.com This demonstrates a common coordination mode for flexible bis-ligands.

Table 1: Selected Crystallographic Data for Ligand Analogues and Complexes

| Compound | Parameter | Value |

|---|---|---|

| N,N-bis-(phthalimidopropyl)-N-propylamine researchgate.net | C=O Bond Length | 1.212 Å |

| C-N (imide) Bond Length | 1.394 Å | |

| Molecular Conformation | Folded (via intramolecular C-H···O bond) | |

| N,N-bis-(phthalimidylpropyl)-N-octylamine researchgate.net | C=O Bond Length | 1.210 Å |

| C-N (imide) Bond Length | 1.390 Å | |

| Molecular Conformation | Folded (similar to propyl derivative) | |

| [HgI₂(L²)]∞ mdpi.com | Coordination Geometry at Hg | Distorted Tetrahedral |

| Hg-I Bond Lengths | 2.65 - 2.70 Å |

Data presented is for illustrative purposes based on published findings for analogue compounds.

Vibrational and Electronic Spectroscopy of Metal-Ligand Interactions

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful tool for probing the interactions between a ligand and a metal ion. For this compound and its derivatives, the most informative spectral regions are those corresponding to the vibrations of the carbonyl (C=O) groups of the phthalimide moiety and the N-H or C-N vibrations of the central amine.

Studies on N-alkylated derivatives of this compound and the analogous N,N-bis-[3-(1,8-naphthalimido)propyl]amine provide key diagnostic frequencies. researchgate.netmdpi.com The phthalimide group typically displays two distinct C=O stretching bands: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). mdpi.com Upon coordination of a metal ion to one or both of the carbonyl oxygens, a shift in the position of these bands, typically to a lower frequency (red shift), would be expected due to the weakening of the C=O bond. Similarly, coordination to the central amine nitrogen would perturb the C-N and N-H (for the parent ligand) stretching and bending vibrations.

Electronic spectroscopy (UV-Visible) data for metal complexes of this specific ligand are not widely reported. Generally, for transition metal complexes, the coordination environment gives rise to d-d electronic transitions, though these may be weak. More intense charge-transfer bands, either from the ligand to the metal (LMCT) or metal to ligand (MLCT), could also be anticipated, providing further evidence of complex formation.

Table 2: Characteristic FT-IR Carbonyl Frequencies (cm⁻¹) for Ligand Analogues

| Compound | Asymmetric C=O Stretch (νₐₛ) | Symmetric C=O Stretch (νₛ) | Source |

|---|---|---|---|

| N,N-bis-(phthalimidopropyl)-N-propylamine | 1771, 1764 (split) | 1710 | mdpi.com |

| N,N-bis-(phthalimidylpropyl)-N-octylamine | 1771, 1764 (split) | 1721, 1710 (split) | mdpi.com |

| N,N-bis-[3-(1,8-naphthalimido)propyl]amine | 1701 | 1656 | mdpi.com |

These frequencies serve as a baseline; shifts upon metal complexation would indicate coordination at the carbonyl sites.

Computational and Theoretical Investigations of Bis Phthalimidylpropyl Amine Systems

Prediction of Spectroscopic Signatures and Reaction Pathways

Computational chemistry serves as a powerful tool for predicting the spectroscopic and reactive properties of molecules, offering insights that complement experimental findings. tandfonline.comtaylorfrancis.com For Bis(phthalimidylpropyl)amine, while direct computational studies are not extensively available in the public domain, we can extrapolate likely spectroscopic signatures and reaction pathways by examining theoretical investigations of its constituent functional groups and structurally analogous compounds. Methodologies such as Density Functional Theory (DFT) are instrumental in these predictions, providing a robust framework for understanding molecular structure and behavior. taylorfrancis.comresearchgate.net

Predicted Spectroscopic Signatures

The spectroscopic profile of this compound is determined by the combination of its phthalimide (B116566) and secondary amine moieties, connected by propyl chains. Computational models, particularly DFT, can predict the characteristic signals in various spectroscopic techniques. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: Theoretical calculations for phthalimide derivatives consistently predict strong vibrational frequencies associated with the carbonyl groups of the imide ring. researchgate.netmdpi.com For this compound, it is anticipated that DFT calculations would show prominent peaks corresponding to the symmetric and asymmetric stretching of the C=O bonds. Furthermore, the model would predict vibrations related to the C-N-C stretching of the central amine and the various C-H bending and stretching modes of the propyl chains and aromatic rings.

A representative theoretical vibrational frequency table for a model compound like N-propylphthalimide, calculated using DFT methods, provides a basis for the expected IR spectrum of this compound.

Table 1: Predicted Major IR Vibrational Frequencies for a Model N-Alkylphthalimide System (Note: This table is a representation based on typical DFT calculations for N-substituted phthalimides and is intended to model the expected vibrations for this compound.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | Stretching of C-H bonds on the benzene (B151609) ring of the phthalimide group. |

| Aliphatic C-H Stretch | 2850-2960 | Symmetric and asymmetric stretching of C-H bonds in the propyl chains. |

| C=O Asymmetric Stretch | ~1770 | Asymmetric stretching of the two carbonyl groups in the imide ring. |

| C=O Symmetric Stretch | ~1740 | Symmetric stretching of the two carbonyl groups in the imide ring. mdpi.com |

| C-N-C Imide Stretch | 1300-1400 | Stretching of the carbon-nitrogen bonds within the phthalimide ring. mdpi.com |

| C-N Amine Stretch | 1100-1200 | Stretching of the C-N bond of the central secondary amine. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry, often employing the Gauge-Including Atomic Orbital (GIAO) method. wu.ac.th For this compound, theoretical calculations would predict distinct signals for the aromatic protons of the two phthalimide groups and the aliphatic protons of the two propyl chains. mdpi.com The symmetry of the molecule would influence the number of unique signals. The protons on the propyl chain would likely appear as multiplets, with their chemical shifts influenced by their proximity to the electronegative nitrogen atoms of the phthalimide and the central amine.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Model this compound Structure (Note: These are estimated values based on computational studies of N-propylphthalimide and secondary amines.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description |

|---|---|---|---|

| Aromatic C-H | 7.7-7.9 | 123-135 | Protons and carbons of the benzene rings in the phthalimide groups. mdpi.com |

| N-CH₂ (Phthalimide) | ~3.7 | ~38 | Methylene (B1212753) group attached to the phthalimide nitrogen. mdpi.com |

| -CH₂- (Central) | ~1.8 | ~28 | Central methylene group of the propyl chain. mdpi.com |

| N-CH₂ (Amine) | ~2.6 | ~50 | Methylene group attached to the central amine nitrogen. |

| C=O (Imide) | - | ~168 | Carbonyl carbons of the phthalimide groups. mdpi.com |

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict electronic transitions and UV-Visible absorption spectra. researchgate.net Phthalimide derivatives typically show absorption bands in the UV region. mdpi.com For this compound, TD-DFT would likely predict strong absorptions below 300 nm, corresponding to π-π* transitions within the aromatic system of the phthalimide rings. The presence of two phthalimide chromophores might lead to slight shifts or broadening of these absorption bands.

Predicted Reaction Pathways

Computational modeling can also elucidate potential reaction pathways, including synthesis and degradation mechanisms.

Synthesis: The formation of this compound likely proceeds through nucleophilic substitution reactions. A plausible computationally modeled pathway would involve the reaction of a dipropylamine (B117675) with two equivalents of phthalic anhydride (B1165640) or an N-substituted phthalimide precursor. Theoretical calculations could map the potential energy surface of this reaction, identifying transition states and intermediates to predict the reaction kinetics and thermodynamics. For instance, the synthesis of N-alkyl phthalimides from 1,2,3-benzotriazin-4(3H)-ones has been described, suggesting alternative synthetic routes that could be computationally investigated for this class of compounds. acs.org

Photochemical Reactions: Phthalimides are known to be photochemically active. researchgate.net Computational studies on N-alkylphthalimides have shown that upon UV irradiation, they can undergo various reactions, including hydrogen abstraction and electron transfer. researchgate.net Theoretical models could predict the likelihood of intramolecular reactions in this compound, such as hydrogen abstraction from the propyl chains by the excited phthalimide moiety, potentially leading to cyclization or rearrangement products.

Hydrolysis: The stability of the imide rings to hydrolysis could also be modeled. Computational studies can predict the energy barriers for the acid- or base-catalyzed hydrolysis of the phthalimide groups, which would yield phthalic acid and the corresponding amine. These calculations would be crucial in understanding the compound's stability under various environmental conditions.

Advanced Applications in Materials Science and Nanotechnology

Incorporation into Polymeric Systems for Enhanced Properties

The integration of Bis(phthalimidylpropyl)amine into polymer structures has been a key area of research, leading to materials with improved characteristics.

Polymeric Backbone Integration and Cross-Linking Strategies

Furthermore, the structure of this compound lends itself to cross-linking strategies. Cross-linking involves the formation of bonds between polymer chains, creating a network structure that enhances the material's rigidity and stability. The amine group can act as a curing agent or a site for grafting other molecules, which can then participate in cross-linking reactions. For instance, in epoxy resin systems, the amine can react with epoxy groups, leading to a three-dimensional network. This is crucial for applications requiring high-performance thermosetting polymers.

Thermal Stability and Mechanical Property Modulation

The incorporation of this compound into polymeric matrices can significantly modulate their thermal and mechanical properties. The rigid phthalimide (B116566) groups contribute to an increase in the glass transition temperature (Tg) of the polymer. A higher Tg indicates that the material can withstand higher temperatures before transitioning from a rigid, glassy state to a more flexible, rubbery state. Research has shown that blending a bisphenol A-type phthalonitrile (B49051) with an epoxy/amine system can increase the Tg from 181 °C to 195 °C. mdpi.com This enhancement in thermal stability is critical for applications in aerospace, automotive, and electronics, where materials are exposed to elevated temperatures.

The mechanical properties of polymers, such as tensile strength and modulus, can also be tailored by the inclusion of this compound. The rigid aromatic structure of the phthalimide groups can reinforce the polymer matrix, leading to an increase in stiffness and strength. The introduction of rigid filler particles can act as stress concentrators, which in some cases may reduce tensile strength but can increase the Young's modulus and flexural modulus. mdpi.com For example, the addition of biocarbon to a PHBV polymer matrix improved the Young's modulus from 3.6 to 5.2 GPa. mdpi.com

| Property | Effect of this compound Incorporation | Research Finding Example | Citation |

| Glass Transition Temperature (Tg) | Increased | Tg increased from 181 °C to 195 °C in an epoxy/amine/phthalonitrile blend. | mdpi.com |

| Young's Modulus | Increased | Addition of 30 wt% biocarbon to PHBV increased Young's modulus from 3.6 to 5.2 GPa. | mdpi.com |

| Flexural Modulus | Increased | An increase of up to 48% was observed with the addition of a filler. | mdpi.com |

| Tensile Strength | Can be reduced | The addition of rigid particles can act as stress concentrators, reducing strength. | mdpi.com |

Functionalization of Nanomaterials and Surfaces

The versatility of this compound extends to the realm of nanotechnology, where it is used to modify the surfaces of various nanomaterials.

Graphene Oxide Modification

Graphene oxide (GO), a derivative of graphene, possesses oxygen-containing functional groups on its surface, making it amenable to chemical modification. utexas.edusigmaaldrich.com this compound has been utilized to functionalize GO, a process that can enhance its dispersibility in various solvents and its compatibility with polymer matrices. rsc.orgnih.gov The amine group of this compound can react with the epoxy groups on the GO surface through a ring-opening reaction, leading to covalent attachment. sigmaaldrich.com This functionalization is crucial for creating well-dispersed GO-polymer nanocomposites with improved properties. For instance, amine-functionalized GO has shown improved and more stable dispersion in epoxy resins, indicating its potential as a reinforcing filler in composites. rsc.org

Construction of Nano-Polymer Dendrimers

Dendrimers are highly branched, well-defined macromolecules with a large number of peripheral functional groups. sigmaaldrich.com this compound has been used as a building block in the construction of nano-polymer dendrimers. nih.gov These dendrimers, particularly those based on bis-MPA (2,2-bis(hydroxymethyl)propionic acid), have shown promise in biomedical applications. nih.govnih.gov The amine-functionalized surface of these dendrimers can be tailored for specific applications. For example, partially amine-functionalized bis-MPA dendrimers have demonstrated a higher loading capacity for the anti-cancer drug doxorubicin (B1662922) compared to their hydroxyl-terminated counterparts. nih.govcision.com This highlights the ability to tune the properties of dendrimers by controlling their surface functionality. cision.com

| Dendrimer Type | Drug Loading Capacity | Drug Release Profile | Citation |

| Amine-functionalized bis-MPA | Higher | Fast release | nih.govcision.com |

| Hydroxyl-terminated bis-MPA | Lower | Sustained release | nih.govcision.com |

Development of Sensors and Responsive Materials

The unique chemical properties of this compound and related amine-containing structures make them valuable in the development of sensors and responsive materials. These materials can detect specific analytes or respond to environmental stimuli.

Amine-functional materials can be incorporated into sensor arrays for detecting volatile organic compounds (VOCs), such as those released during food spoilage. nih.govrsc.org For example, sensors have been developed that exhibit a colorimetric or fluorescent response upon interaction with biogenic amines. d-nb.infosci-hub.box These sensors can provide a visual and real-time indication of freshness, which has significant applications in the food industry. d-nb.info The development of ratiometric fluorescent materials allows for more accurate detection by measuring the ratio of two different emission intensities, which can be correlated to the concentration of the analyte. d-nb.info The sensitivity of these sensors can reach the parts-per-billion (ppb) range, enabling the detection of trace amounts of volatile amines. sci-hub.box

Ion Recognition and Sensing Architectures

The precise detection of metal ions is crucial in environmental monitoring, industrial processes, and biological systems. This compound serves as a key building block in the creation of chemosensors designed for this purpose. researchgate.net Its molecular framework, featuring two phthalimide groups linked by a secondary amine, provides an effective scaffold for coordinating with specific metal ions.

Research has demonstrated that this compound, denoted as ligand (L), can be synthesized by refluxing N,N-bis(3-aminopropyl)amine with phthalic anhydride (B1165640) in acetic acid. researchgate.net This ligand has been successfully incorporated into fluorescent sensors for the recognition of toxic heavy metal ions like mercury (Hg²⁺). researchgate.net The interaction between the ligand and the metal ion induces noticeable changes in the material's optical and fluorescent properties, allowing for qualitative and quantitative detection. researchgate.net The development of such sensors is vital for identifying and measuring trace amounts of hazardous transition metals in various environments. researchgate.net

The general principle behind these sensing architectures involves the ligand selectively binding to a target ion. This binding event alters the electronic state of the molecule, resulting in a measurable signal, such as a change in color (colorimetric) or an increase or decrease in fluorescence intensity.

Table 1: Ion Sensing Properties

| Ligand System | Target Ion | Sensing Mechanism | Observed Response |

|---|

Design of Fluorescent Ligands and Optical Probes

Fluorescent ligands and optical probes are powerful tools in chemical and biological research, enabling the visualization and tracking of specific molecules with high sensitivity. The design of these probes typically involves three key components: a fluorophore (the light-emitting part), a recognition site (which selectively binds to the target), and a linker connecting them. This compound is a valuable precursor in this field because its structure can be readily modified to create sophisticated probes. researchgate.netbiorxiv.org

The synthesis of this compound itself is a known procedure, making it an accessible starting material for more complex designs. researchgate.net Scientists can chemically alter the secondary amine or the phthalimide groups to attach different fluorophores or to tune the ligand's selectivity for various ions or molecules. An important goal in probe design is to achieve a "turn-on" response, where the fluorescence is minimal in the absence of the target and significantly increases upon binding. researchgate.net This provides a clear and easily detectable signal against a low-background noise.

The structural features of this compound, with its combination of aromatic phthalimide units and a flexible propyl-amine chain, offer a versatile platform for developing a new generation of optical sensing tools. researchgate.net

Table 2: Principles of Optical Probe Design

| Component | Function | Example in a this compound-based system |

|---|---|---|

| Recognition Moiety | Selectively binds to the target analyte (e.g., a metal ion). | The amine and adjacent functional groups of the ligand structure. researchgate.net |

| Fluorophore | Emits light upon excitation, reporting the binding event. | Can be inherent to the ligand structure or a separate molecule attached to it. |

| Linker | Connects the recognition moiety and the fluorophore. | The propyl chains provide a flexible linkage. |

Applications in Advanced Coatings and Thin Films

The application of this compound in the formulation of advanced coatings and thin films is an emerging area of interest, primarily leveraging its amine functionality for surface modification. While direct use as a primary film-forming component is not widely documented, its role as a surface functionalization agent is analogous to other bis-amino silanes used to enhance material properties. researchgate.netgelest.com

Amine-based compounds are frequently used to treat surfaces to improve adhesion, durability, and to introduce new functionalities. mdpi.comnih.gov For instance, bis[3-(trimethoxysilyl)propyl]amine is used to create a highly reactive network of silane (B1218182) groups on a surface, which can dramatically improve the bonding between different layers of material. researchgate.netgelest.com This process often involves activating a substrate surface, for example with oxygen plasma, followed by the application of the amine compound, which then cross-links to form a stable layer. researchgate.net

Given its structure, this compound could theoretically be used in similar surface modification processes. The central amine group can anchor the molecule to a prepared surface, while the two phthalimide-terminated propyl chains could interact with a subsequent coating layer, potentially improving adhesion or altering the surface's chemical properties. However, specific research detailing the performance of this compound in coatings and thin films is not extensively available in current literature.

Exploration of Biological Interactions: in Vitro Mechanistic Studies

Investigation of Antimicrobial Activity in Preliminary In Vitro Assays

While specific antimicrobial data for Bis(phthalimidylpropyl)amine is not extensively documented in publicly available literature, studies on closely related bis-phthalimide and phthalimide (B116566) derivatives provide significant insights into their potential antibacterial and antifungal properties.

A series of synthesized bis-phthalimide derivatives have demonstrated significant in-vitro antimicrobial activity. ijfans.orgijfans.org For instance, certain novel bis-phthalimide derivatives were evaluated against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) in the range of 40µg/ml to 80µg/ml. ijfans.orgijfans.org Another study on a series of bis-phthalimide derivatives reported minimum bactericidal concentrations (MBC) against E. coli and Streptococcus mutans, with some compounds showing MBC values as low as 100 µg/ml against E. coli. pharmahealthsciences.net

Furthermore, various N-substituted phthalimide derivatives have been synthesized and screened for their antimicrobial potential. nih.govresearchgate.net These efforts have led to the identification of compounds with potent activity against a range of bacterial and fungal strains, with some derivatives exhibiting MIC values from 0.49 to 31.5 μg/mL. nih.gov

Interactive Table: Antimicrobial Activity of Selected Phthalimide Derivatives

| Compound Class | Test Organism | Activity Metric | Concentration (µg/mL) | Reference |

| Bis-Phthalimide Derivatives | Staphylococcus aureus | MIC | 40 - 80 | ijfans.orgijfans.org |

| Bis-Phthalimide Derivatives | Escherichia coli | MIC | 40 - 80 | ijfans.orgijfans.org |

| Bis-Phthalimide Derivative 3c | Escherichia coli | MBC | 100 | pharmahealthsciences.net |

| Bis-Phthalimide Derivative 3a | Streptococcus mutans | MBC | 150 | pharmahealthsciences.net |

| Phthalimide Derivatives | Various Bacteria & Fungi | MIC | 0.49 - 31.5 | nih.gov |

The mechanism of antimicrobial action for phthalimide derivatives is believed to involve the inhibition of crucial cellular processes such as DNA replication. banglajol.info Molecular docking studies have suggested that some bis-phthalimide compounds may act by targeting enzymes essential for bacterial survival, such as DNA gyrase. ijfans.orgijfans.orgnih.gov The interaction with DNA gyrase subunit B is a proposed mechanism for their antibacterial effects. ijfans.orgijfans.org For antitubercular activity, docking studies have explored the binding of phthalimide derivatives to M. tuberculosis enoyl reductase (InhA). nih.gov

The antimicrobial potency of phthalimide derivatives is influenced by the nature of the substituents on the phthalimide core and the linker connecting the imide moieties. The hydrophobic nature of the phthalimide core is thought to facilitate passage across biological membranes. ijfans.org Studies on various N-aryl and N-alkyl derivatives of phthalimides have indicated their potential as anti-mycobacterial agents. researchgate.net The introduction of different functional groups allows for the modulation of lipophilicity and electronic properties, which in turn affects the antimicrobial activity. For example, the linkage of the phthalimide ring with aromatic structures through a -CH=N linker has been reported to produce potent antimicrobial agents. nih.gov

Elucidation of Mechanism of Action at the Cellular Level (In Vitro)

In Vitro Binding and Modulation Studies with Biomolecules

The interaction of phthalimide derivatives with DNA has been investigated as a potential mechanism for their biological activity. banglajol.info Studies using UV-visible spectroscopy, fluorescence spectroscopy, circular dichroism, and viscosity measurements have been conducted on certain N-substituted phthalimides to understand their DNA binding modes. researchgate.netbanglajol.inforesearchgate.net For some derivatives, the observed spectral changes upon addition of calf thymus DNA (Ct-DNA) suggested the formation of a complex, with intercalation being a possible mode of binding. banglajol.info These DNA binding studies are often correlated with the compounds' in-vitro antimicrobial activities. researchgate.net

Phthalimide derivatives have been shown to interact with and modulate the activity of various enzymes in vitro. A study involving a large collection of phthalimide derivatives revealed significant inhibitory effects on the hepatic cytochrome P450 monooxygenases CYP2C9 and CYP2C19. nih.govtandfonline.com The substituent at the nitrogen atom of the isoindole ring was found to be critical for this inhibitory activity. nih.govtandfonline.com

Other studies have focused on the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases. bohrium.comsci-hub.se Certain N-substituted phthalimide derivatives have demonstrated potent, noncompetitive inhibition of these enzymes. bohrium.com Molecular docking studies suggest that these compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases. bohrium.com Additionally, phthalimide derivatives have been evaluated as inhibitors of monoamine oxidase-B (MAO-B). nih.gov

Interactive Table: Enzyme Inhibition by Selected Phthalimide Derivatives

| Compound Class | Target Enzyme | Inhibition Metric | Concentration/Value | Reference |

| Phthalimide Derivative 4b | Acetylcholinesterase (eeAChE) | IC₅₀ | 0.052 µM | bohrium.com |

| Phthalimide Derivative 4b | Butyrylcholinesterase (eqBChE) | IC₅₀ | 0.307 µM | bohrium.com |

| Phthalimide Derivatives | Cytochrome P450 (CYP2C19) | % Inhibition | >50% at 10 µM | nih.govtandfonline.com |

| Phthalimide Derivatives | Cytochrome P450 (CYP2C9) | % Inhibition | >50% at 10 µM | nih.govtandfonline.com |

| Phthalimide Derivative 10 | P. falciparum cytochrome bc₁ | % Inhibition | 74% at 70 µM | acs.org |

| Phthalimide-alkylamine TM-9 | Acetylcholinesterase (huAChE) | IC₅₀ | 1.2 µM | nih.gov |

| Phthalimide-alkylamine TM-9 | Butyrylcholinesterase (huBuChE) | IC₅₀ | 3.8 µM | nih.gov |

| Phthalimide-alkylamine TM-9 | Monoamine Oxidase-B (huMAO-B) | IC₅₀ | 2.6 µM | nih.gov |

Interactions with Nucleic Acids (e.g., DNA Binding)

Role as a Chemical Biology Probe in In Vitro Systems

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. While there is no specific literature identifying this compound as a chemical probe, the diverse biological activities of phthalimide derivatives suggest their potential in this area. The ability of certain phthalimides to selectively inhibit specific enzymes, such as CYP isoforms or cholinesterases, makes them valuable tools for investigating the roles of these enzymes in cellular processes. nih.govtandfonline.combohrium.com The development of highly potent and selective phthalimide-based inhibitors could provide valuable chemical probes for target validation and studying biological pathways in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.